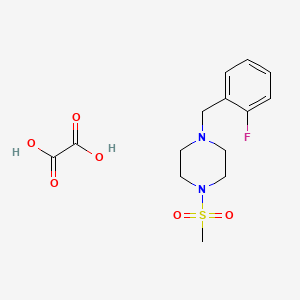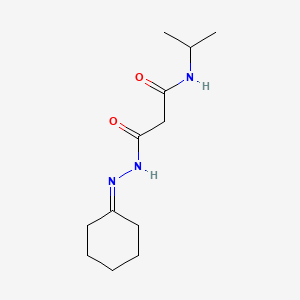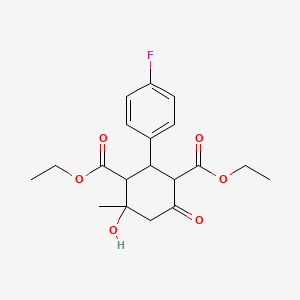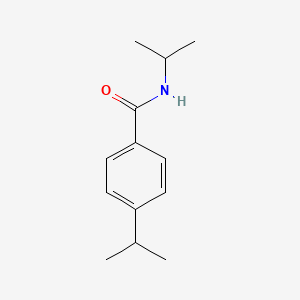![molecular formula C20H28NO4P B4943665 diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate CAS No. 5308-60-1](/img/structure/B4943665.png)
diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate
Descripción general
Descripción
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate, also known as DIMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIMP is a phosphonate ester that is structurally similar to nerve agents, such as sarin and soman, which are highly toxic and lethal. However, DIMP is a non-toxic compound that can be used as a safe and effective alternative to nerve agents in laboratory experiments.
Aplicaciones Científicas De Investigación
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research, particularly in the fields of biochemistry, pharmacology, and toxicology. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can be used as a surrogate for nerve agents in laboratory experiments to study their mechanism of action, biochemical and physiological effects, and potential antidotes. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can also be used to develop new drugs and therapies for the treatment of nerve agent exposure and poisoning. Additionally, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can be used as a tool for the detection and identification of nerve agents in environmental and forensic samples.
Mecanismo De Acción
The mechanism of action of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is similar to that of nerve agents, which inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (ACh). diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate binds to the active site of AChE and forms a stable complex, which prevents the hydrolysis of ACh and leads to the accumulation of ACh in the synaptic cleft. This results in the overstimulation of cholinergic receptors, which can cause a range of biochemical and physiological effects, such as muscle twitching, convulsions, respiratory distress, and death.
Biochemical and Physiological Effects
The biochemical and physiological effects of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate are similar to those of nerve agents, but much less severe. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can cause mild to moderate inhibition of AChE activity, which can lead to mild symptoms, such as increased salivation, lacrimation, and urination. However, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate does not cause convulsions, respiratory distress, or death, even at high doses. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is rapidly metabolized and excreted from the body, which limits its toxicity and potential for long-term effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has several advantages over nerve agents for laboratory experiments. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is non-toxic and can be safely handled and stored, which reduces the risk of accidental exposure and contamination. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is also less expensive and more readily available than nerve agents, which makes it a more practical choice for research. However, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has some limitations as a surrogate for nerve agents. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has a lower affinity for AChE than nerve agents, which may affect its accuracy as a model for studying their mechanism of action. Additionally, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate may not accurately reflect the full range of biochemical and physiological effects of nerve agents, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate. One area of interest is the development of new antidotes and therapies for nerve agent exposure and poisoning, using diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate as a model compound. Another area of interest is the identification of new biomarkers and diagnostic tools for the detection and diagnosis of nerve agent exposure, using diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate as a surrogate. Additionally, there is a need for further studies to elucidate the mechanism of action of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate and its potential applications in other areas of scientific research, such as neuroscience and drug discovery.
Conclusion
In conclusion, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate, or diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate, is a non-toxic compound that has many potential applications in scientific research. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate can be used as a safe and effective alternative to nerve agents in laboratory experiments to study their mechanism of action, biochemical and physiological effects, and potential antidotes. diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate has several advantages over nerve agents, including its safety, availability, and cost-effectiveness. However, diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate also has some limitations as a surrogate for nerve agents, which may affect its accuracy and usefulness in certain types of experiments. Further research is needed to fully explore the potential of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate in scientific research and to develop new therapies and diagnostic tools for nerve agent exposure and poisoning.
Métodos De Síntesis
The synthesis of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate involves the reaction of aniline, 4-methoxybenzyl chloride, and diisopropyl phosphite in the presence of a catalyst, such as triethylamine. The reaction proceeds through a series of steps, including nucleophilic substitution, elimination, and oxidation, to yield diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate as a white crystalline solid. The synthesis of diisopropyl [anilino(4-methoxyphenyl)methyl]phosphonate is a relatively simple and straightforward process that can be easily scaled up for large-scale production.
Propiedades
IUPAC Name |
N-[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28NO4P/c1-15(2)24-26(22,25-16(3)4)20(21-18-9-7-6-8-10-18)17-11-13-19(23-5)14-12-17/h6-16,20-21H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHJKLKSBBMHBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385633 | |
| Record name | Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
CAS RN |
5308-60-1 | |
| Record name | Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4943582.png)



![1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxybenzoyl)piperazine](/img/structure/B4943616.png)
![methyl 4-({[2-(methylthio)phenyl]amino}methyl)benzoate](/img/structure/B4943622.png)
![2,4-dichloro-N-[3-({[(3,4-dimethylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4943626.png)
![1-(2-methylbenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4943633.png)


![1-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-2-imidazolidinone](/img/structure/B4943657.png)
![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943672.png)

![2,2-dimethyl-5-(2-methylphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4943696.png)